
N,N,N-Trimethyl-1H-pyrrol-1-aminium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Trimethyl-1H-pyrrol-1-aminium iodide is a quaternary ammonium compound with the molecular formula C7H13IN2. This compound is known for its unique structure, which includes a pyrrole ring substituted with a trimethylammonium group. It is commonly used in various chemical and biological applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-Trimethyl-1H-pyrrol-1-aminium iodide typically involves the quaternization of N-methylpyrrole with methyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or acetone, under reflux conditions. The reaction proceeds as follows:
- N-Methylpyrrole + Methyl Iodide → this compound
The reaction is usually complete within a few hours, and the product is isolated by filtration and recrystallization from an appropriate solvent.
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: N,N,N-Trimethyl-1H-pyrrol-1-aminium iodide undergoes various chemical reactions, including:
- Substitution Reactions : The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or hydroxide.
- Oxidation Reactions : The compound can be oxidized to form N-oxide derivatives.
- Reduction Reactions : Reduction can lead to the formation of secondary or tertiary amines.
- Substitution : Reagents like sodium chloride, sodium bromide, or sodium hydroxide in aqueous or alcoholic solutions.
- Oxidation : Oxidizing agents such as hydrogen peroxide or peracids.
- Reduction : Reducing agents like lithium aluminum hydride or sodium borohydride.
- Substitution : Formation of N,N,N-Trimethyl-1H-pyrrol-1-aminium chloride, bromide, or hydroxide.
- Oxidation : Formation of N,N,N-Trimethyl-1H-pyrrol-1-aminium N-oxide.
- Reduction : Formation of N,N-Dimethyl-1H-pyrrol-1-amine.
Scientific Research Applications
N,N,N-Trimethyl-1H-pyrrol-1-aminium iodide has a wide range of applications in scientific research:
- Chemistry : Used as a phase-transfer catalyst in organic synthesis.
- Biology : Employed in the study of ion channels and neurotransmitter systems.
- Medicine : Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
- Industry : Utilized in the production of conductive polymers and as an additive in electroplating processes.
Mechanism of Action
The mechanism of action of N,N,N-Trimethyl-1H-pyrrol-1-aminium iodide involves its interaction with various molecular targets. In biological systems, it can interact with ion channels and receptors, modulating their activity. The compound’s quaternary ammonium group allows it to bind to negatively charged sites on proteins and membranes, influencing their function and stability.
Comparison with Similar Compounds
Similar Compounds:
- N,N,N-Triethyl-4-(1H-pyrrol-1-yl)butan-1-aminium Perchlorate
- N,N,N-Trimethyl-1H-pyrrol-1-aminium chloride
- N,N,N-Trimethyl-1H-pyrrol-1-aminium bromide
Uniqueness: N,N,N-Trimethyl-1H-pyrrol-1-aminium iodide is unique due to its specific iodide counterion, which imparts distinct reactivity and solubility properties compared to its chloride and bromide counterparts. The iodide ion is a good leaving group, making the compound highly reactive in substitution reactions. Additionally, the compound’s structure allows for versatile applications in various fields, from organic synthesis to biological research.
Properties
CAS No. |
88280-84-6 |
|---|---|
Molecular Formula |
C7H13IN2 |
Molecular Weight |
252.10 g/mol |
IUPAC Name |
trimethyl(pyrrol-1-yl)azanium;iodide |
InChI |
InChI=1S/C7H13N2.HI/c1-9(2,3)8-6-4-5-7-8;/h4-7H,1-3H3;1H/q+1;/p-1 |
InChI Key |
UYLHJOLFGQCJSZ-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)N1C=CC=C1.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


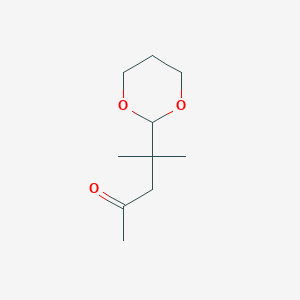
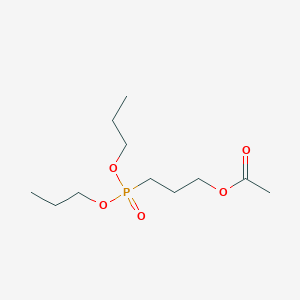
![3-[2-(2-Ethoxyethoxy)ethoxy]-1-iodoprop-1-yne](/img/structure/B14396300.png)
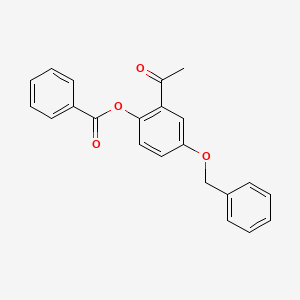
![Acetic acid, trichloro-, 2-[(trichloroacetyl)amino]-3-butenyl ester](/img/structure/B14396320.png)
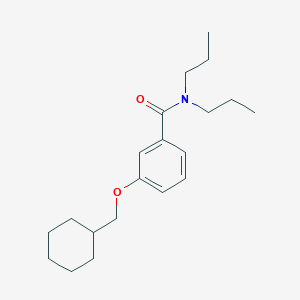

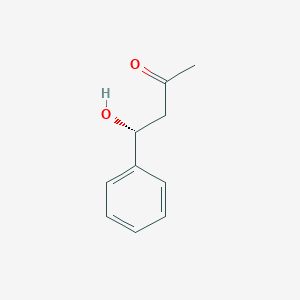

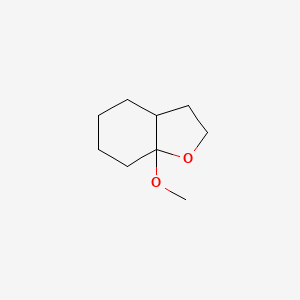
![4-[2-Oxo-2-(thiophen-2-yl)ethyl]benzonitrile](/img/structure/B14396345.png)
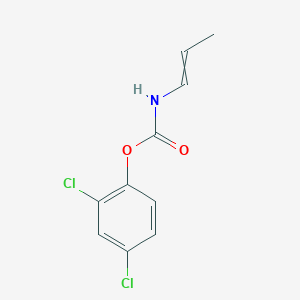
![1,6,6a-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14396354.png)
![(1H-Indeno[2,1-b]pyridin-9-yl)(phenyl)methanone](/img/structure/B14396359.png)
